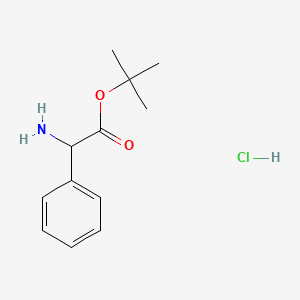![molecular formula C46H74S2Sn2 B12097324 trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12097324.png)
trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane is a complex organotin compound. It is characterized by its unique structure, which includes multiple hexyl groups and a dithiapentacyclo framework. This compound is primarily used in advanced materials science and organic electronics due to its unique electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane typically involves the reaction of a precursor compound with trimethylstannyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different organotin oxides.
Reduction: It can be reduced under specific conditions to yield different organotin hydrides.
Substitution: The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
科学的研究の応用
Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organotin compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the production of advanced materials, particularly in organic electronics and photovoltaics.
作用機序
The mechanism by which trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane exerts its effects involves its interaction with various molecular targets. The trimethylstannyl groups can interact with electron-rich sites on other molecules, facilitating various chemical reactions. The pathways involved often include electron transfer processes and the formation of stable organotin complexes .
類似化合物との比較
Similar Compounds
Trimethylstannane: A simpler organotin compound with similar reactivity but lacking the complex structure of the dithiapentacyclo framework.
Hexylstannane: Another organotin compound with hexyl groups but different electronic properties.
Dithiapentacyclo compounds: Compounds with similar frameworks but different substituents.
Uniqueness
Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane is unique due to its combination of trimethylstannyl groups and a complex dithiapentacyclo framework. This unique structure imparts distinct electronic properties, making it particularly useful in advanced materials science and organic electronics .
特性
分子式 |
C46H74S2Sn2 |
|---|---|
分子量 |
928.6 g/mol |
IUPAC名 |
trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane |
InChI |
InChI=1S/C40H56S2.6CH3.2Sn/c1-5-9-13-17-23-39(24-18-14-10-6-2)33-21-27-41-37(33)31-30-36-32(29-35(31)39)38-34(22-28-42-38)40(36,25-19-15-11-7-3)26-20-16-12-8-4;;;;;;;;/h21-22,29-30H,5-20,23-26H2,1-4H3;6*1H3;; |
InChIキー |
GEVYLIJIOKYABS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)[Sn](C)(C)C)C(C5=C3SC(=C5)[Sn](C)(C)C)(CCCCCC)CCCCCC)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid](/img/structure/B12097251.png)

![2,4,6,9,11-Pentaoxatricyclo[6.4.0.0(3.7)]dodecan-12-methanol, 5,5-dimethyl-10-phenyl-](/img/structure/B12097265.png)
![Ethyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B12097268.png)
![N-[9-[6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide](/img/structure/B12097270.png)


![5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12097289.png)
![Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12097301.png)
![Adenosine 5'-(tetrahydrogen triphosphate), P''-[1-(2-nitrophenyl)ethyl]ester, disodium salt](/img/structure/B12097306.png)
![5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B12097311.png)


